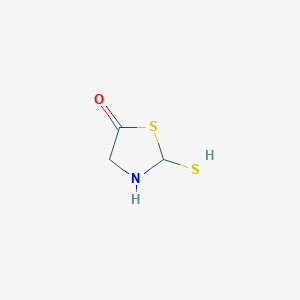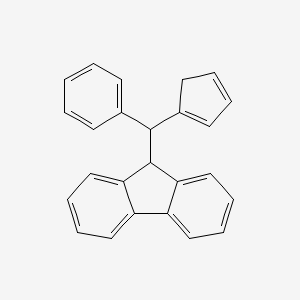
(Cyclopentadienyl)(9-fluorenyl)(phenyl)methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Cyclopentadienyl)(9-fluorenyl)(phenyl)methane, also known as CFPM, is a type of organometallic compound that has been studied extensively due to its potential applications in the fields of chemistry and materials science. CFPM is composed of a cyclopentadienyl anion, a 9-fluorenyl cation, and a phenyl group. The combination of these three components results in a compound with unique properties that make it suitable for a variety of applications.
作用機序
The mechanism of action of (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane is complex and is still being studied. In general, it is believed that the cyclopentadienyl anion and 9-fluorenyl cation interact with each other to form a coordination complex, which then undergoes a [2+2] cycloaddition reaction to form the this compound product. This reaction is catalyzed by a palladium complex, which helps to facilitate the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, studies have shown that this compound is not toxic and does not induce any significant physiological changes in organisms. This suggests that this compound is safe for use in laboratory experiments and may have potential applications in the medical field.
実験室実験の利点と制限
The main advantage of using (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane in laboratory experiments is its ease of synthesis and availability. This compound can be synthesized using a variety of methods, and its components are readily available from chemical suppliers. Additionally, this compound is not toxic and does not induce any significant physiological changes in organisms, making it safe for use in laboratory experiments.
However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not very soluble in most solvents, making it difficult to use in certain types of experiments. Additionally, this compound is relatively unstable, meaning that it must be handled and stored carefully to prevent degradation.
将来の方向性
Given the unique properties of (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane, there are numerous potential future directions for research into this compound. These include further studies into its use as a catalyst in organic synthesis, its potential applications in the fields of photochemistry and optoelectronics, and its potential applications in the medical field. Additionally, further research into the mechanism of action of this compound could lead to improved synthesis methods and increased understanding of its properties. Finally, additional studies into the biochemical and physiological effects of this compound could lead to further applications in the medical field.
合成法
(Cyclopentadienyl)(9-fluorenyl)(phenyl)methane can be synthesized through a number of different methods. The most commonly used method is the reaction between cyclopentadiene and 9-fluorene, which is catalyzed by a palladium complex. The reaction proceeds through a [2+2] cycloaddition reaction, resulting in the formation of a this compound product. Other methods of synthesizing this compound include the use of a Grignard reagent, the reaction of cyclopentadiene with a 9-fluorenyl halide, and the reaction of 9-fluorenyl halide and a phenyl Grignard reagent.
科学的研究の応用
(Cyclopentadienyl)(9-fluorenyl)(phenyl)methane has been studied extensively in the fields of chemistry and materials science due to its unique properties. It has been used as a catalyst in organic synthesis, as an additive in polymers, and as a precursor for other organometallic compounds. This compound has also been studied for its potential applications in the fields of photochemistry and optoelectronics, due to its ability to absorb light in the visible region.
特性
IUPAC Name |
9-[cyclopenta-1,3-dien-1-yl(phenyl)methyl]-9H-fluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20/c1-2-10-18(11-3-1)24(19-12-4-5-13-19)25-22-16-8-6-14-20(22)21-15-7-9-17-23(21)25/h1-12,14-17,24-25H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBHRZFJZPBWEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=C1C(C2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

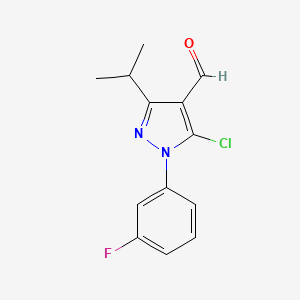
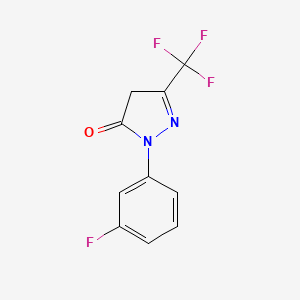

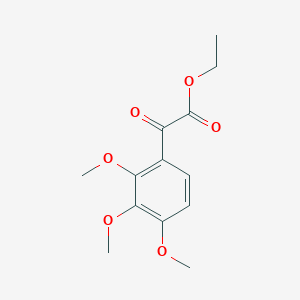
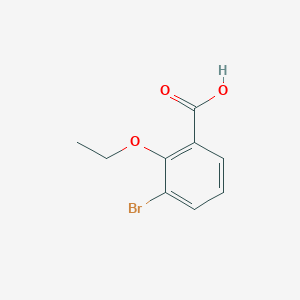
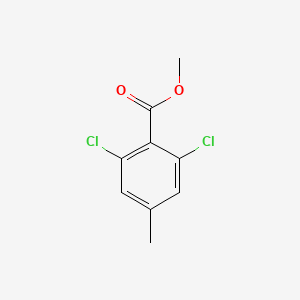
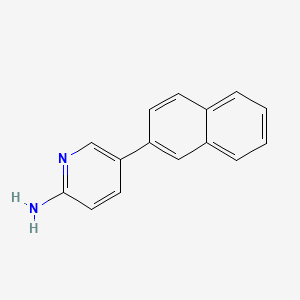

![1-[(4-tert-Butylphenyl)methyl]-2-methylpiperazine](/img/structure/B6329001.png)


![2-Methyl-1-{[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6329014.png)
